REACTION_SMILES
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[BH4-:18].[CH3:1][c:2]1[cH:3][cH:4][n:5][c:6]2[c:7]([N+:12](=[O:13])[O-:14])[cH:8][cH:9][cH:10][c:11]12.[CH3:22][CH2:23][OH:24].[CH3:25][OH:26].[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[Cl-:20].[NH4+:21].[Na+:19].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[Se:15](=[O:16])=[O:17]>>[CH2:1]([c:2]1[cH:3][cH:4][n:5][c:6]2[c:7]([N+:12](=[O:13])[O-:14])[cH:8][cH:9][cH:10][c:11]12)[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc2c([N+](=O)[O-])cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=[Se]=O
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Name
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|
Type
|
product
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Smiles
|
O=[N+]([O-])c1cccc2c(CO)ccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |